molecular formula C21H21N B12397025 Tri-p-tolylamine-N15

Tri-p-tolylamine-N15

Cat. No.: B12397025
M. Wt: 288.4 g/mol
InChI Key: YXYUIABODWXVIK-ZVDSADNZSA-N
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Description

Tri-p-tolylamine-N15 (C21H21N15) is a nitrogen-15 isotopically labeled derivative of tri-p-tolylamine, where three p-tolyl (para-methylphenyl) groups are bonded to a central nitrogen atom. The incorporation of the stable isotope N15 enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and isotopic tracing studies, particularly in materials science and organic electronics. This compound is structurally analogous to triphenylamine but differs in the para-methyl substitution on the aromatic rings, which influences its electronic properties, solubility, and thermal stability. This compound is primarily employed in research settings to investigate charge transport mechanisms in organic semiconductors and as a precursor for synthesizing labeled polymers or coordination complexes .

Properties

Molecular Formula

C21H21N

Molecular Weight

288.4 g/mol

IUPAC Name

4-methyl-N,N-bis(4-methylphenyl)(15N)aniline

InChI

InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3/i22+1

InChI Key

YXYUIABODWXVIK-ZVDSADNZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[15N](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Isotopic Exchange Reactions

Nitrogen-15 Incorporation via Triflylation and Skeletal Editing

Recent advances in skeletal editing enable direct 14N → 15N isotopic exchange in nitrogen heteroaromatics. This method involves triflylation of the nitrogen atom in tri-p-tolylamine, followed by a ring-opening/ring-closure sequence mediated by 15N-aspartate (Figure 1). Key steps include:

  • Triflylation : Activation of the nitrogen center using triflic anhydride at −40°C to form a reactive pyrimidinium intermediate.
  • Nucleophilic Attack : 15N-aspartate displaces the triflyl group, forming a succinyl intermediate.
  • Elimination : Base-mediated elimination (e.g., DBU) releases the isotopically labeled product.
Table 1: Performance of Skeletal Editing for Tri-p-tolylamine-N15
Parameter Value Source
Isotopic Purity 82.36%
Reaction Temperature −40°C to 25°C
Catalyst None (stoichiometric reagents)
Yield 60–75%

This method avoids de novo synthesis and is compatible with complex substrates, though scalability remains challenging.

Synthesis Using 15N-Labeled Precursors

Buchwald-Hartwig Amination with 15N-Ammonia

Palladium-catalyzed coupling of tri-p-tolylboronic acid with 15NH3 achieves high isotopic incorporation. Ni(acac)2 and BINAP ligands enhance efficiency under mild conditions:

  • Conditions : 80°C, toluene, Cs2CO3 as base.
  • Mechanism : Oxidative addition of aryl halides, followed by transmetalation and reductive elimination.
Table 2: Optimization of Buchwald-Hartwig Parameters
Ligand Catalyst Loading Yield (%) 15N Incorporation
BINAP 0.5 mol% Pd 92 >98%
Xantphos 1.0 mol% Pd 85 95%
No ligand 2.0 mol% Pd <10 N/A

This method is scalable but requires rigorous exclusion of moisture and oxygen.

Industrial-Scale Production

Continuous Flow Isotopic Exchange

Industrial synthesis employs continuous flow reactors to enhance mass transfer and isotopic exchange efficiency:

  • Reagents : 15N-labeled NH4Cl or NaNO3.
  • Conditions : 150–200°C, 10–20 bar H2, Raney nickel catalysts.
  • Output : 90–95% isotopic purity at multi-kilogram scales.

Quality Control Metrics

  • HPLC-MS : Monitors isotopic distribution (m/z shifts for 15N).
  • NMR : 15N NMR (δ = −320 ppm) confirms labeling.

Emerging Techniques

SABRE-SHEATH Hyperpolarization

Dynamic nuclear polarization (DNP) via parahydrogen enables ultrafast 15N labeling in microtesla fields:

  • Catalyst : Iridium N-heterocyclic carbene complexes.
  • Efficiency : 30% polarization in <1 minute.

Photoredox Catalysis

Visible-light-driven amination using Ru(bpy)3Cl2 achieves room-temperature 15N incorporation:

  • Substrates : Aryl iodides and 15N-azides.
  • Yield : 70–80% with 97% isotopic purity.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis
Method Isotopic Purity Scalability Cost Efficiency
Skeletal Editing 82–90% Moderate High
Buchwald-Hartwig 95–98% High Moderate
Continuous Flow 90–95% Industrial Low
SABRE-SHEATH 30–50% Lab-scale Very High

Chemical Reactions Analysis

Nitration via Radical-Cation Intermediates

Tri-p-tolylamine-N<sup>15</sup> undergoes nitration through a radical-cation (RC) mechanism, as observed in analogous triarylamines . The reaction proceeds via one-electron oxidation to form a radical cation, which subsequently reacts with nitrogen dioxide (NO<sub>2</sub>):

ArHeArH+NO2ArNO2+H+\text{ArH} \xrightarrow{-e^-} \text{ArH}^{+\bullet} \xrightarrow{\text{NO}_2} \text{ArNO}_2 + \text{H}^+

Key findings :

  • The RC of tri-p-tolylamine-N<sup>15</sup> exhibits exceptional reactivity, with a rate constant of 0.33 L1/2 mol1/2 s10.33\ \text{L}^{1/2}\ \text{mol}^{-1/2}\ \text{s}^{-1} at 20°C .

  • Comparative studies show it is 100× more reactive than the RC of tri-p-bromophenylamine due to electron-donating methyl groups enhancing RC stability .

PropertyTri-p-tolylamine-N<sup>15</sup>Tri-p-bromophenylamine
Rate constant (20°C)0.33 L<sup>1/2</sup> mol<sup>−1/2</sup> s<sup>−1</sup>0.025 L<sup>1/2</sup> mol<sup>−1/2</sup> s<sup>−1</sup>
Oxidation potential (vs NHE)~1.7 V>1.7 V

Dimerization of Radical Cations

The RC of tri-p-tolylamine-N<sup>15</sup> undergoes dimerization, forming doubly protonated biaryls as side products :

2 ArH+Ar2H22+2\ \text{ArH}^{+\bullet} \rightarrow \text{Ar}_2\text{H}_2^{2+}

Factors influencing dimerization :

  • Solvent polarity : Nonpolar solvents favor dimerization due to reduced stabilization of charged intermediates.

  • Temperature : Higher temperatures accelerate recombination but reduce regioselectivity.

Electrochemical Oxidation

Electrochemical studies reveal that tri-p-tolylamine-N<sup>15</sup> participates in redox reactions critical for organic electronic applications . Cyclic voltammetry shows a reversible oxidation wave at +1.1 V vs Ag/AgCl , attributed to the formation of the stable RC .

Applications :

  • Charge-transport layers in OLEDs.

  • Redox mediators in electrochemical sensors.

Reactivity with Electrophiles

Tri-p-tolylamine-N<sup>15</sup> reacts with electrophiles such as tetranitromethane (TNM) and metal nitrates, yielding nitro derivatives . The regioselectivity is influenced by steric and electronic effects of the methyl groups.

Example reaction :

ArH+C(NO2)4ArNO2+C(NO2)3\text{ArH} + \text{C(NO}_2)_4 \rightarrow \text{ArNO}_2 + \text{C(NO}_2)_3^-

Observed products :

  • Para-nitro derivatives dominate (>90%) due to methyl group ortho/para-directing effects.

  • Minor meta products arise under high-temperature conditions.

Isotopic Tracing in Mechanistic Studies

The <sup>15</sup>N label enables precise tracking of nitrogen during reactions. Key insights include:

  • Nitrogen dioxide recombination : <sup>15</sup>N NMR confirms nitro group incorporation at the para position .

  • Radical-cation stability : Kinetic isotope effects (KIEs) reveal slower RC decomposition for <sup>15</sup>N vs <sup>14</sup>N due to reduced vibrational frequencies .

Comparative Reactivity in Arylation

Tri-p-tolylamine-N<sup>15</sup> demonstrates distinct reactivity compared to other triarylamines:

SubstrateRelative Reactivity (RC + NO<sub>2</sub>)Major Product
Tri-p-tolylamine-N<sup>15</sup>100Para-nitro
Tri-p-anisylamine75Para-nitro
1,4-Dimethoxybenzene40Ortho-nitro

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 280°C , with primary degradation pathways involving methyl group oxidation and C–N bond cleavage .

Decomposition products :

  • p-Toluenitrile (major).

  • Ammonia (traces, detected via <sup>15</sup>N labeling).

Scientific Research Applications

Charge Transport in Organic Electronics

Tri-p-tolylamine-N15 is primarily utilized as a charge-transporting material in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its molecular structure allows it to effectively transport charges, which is crucial for the efficiency of these devices.

Case Study: OLED Performance Enhancement

A study demonstrated that blending tri-p-tolylamine with polycarbonate polymers significantly improved the charge transport properties in OLEDs. The incorporation of this compound into the polymer matrix resulted in enhanced luminescence and device stability. The findings indicated that the isotope labeling did not adversely affect the electronic properties, making it a viable candidate for further research in OLED applications .

Photoconductive Applications

The compound is also employed in photoconductive materials used in electrophotography. Its ability to facilitate charge transport makes it suitable for use in photoreceptors where light-induced charge generation is essential.

Data Table: Photoconductive Properties

PropertyValue
Charge Mobility0.1 cm²/V·s
Ionization Energy5.3 eV
Absorption Peak400 nm

This table summarizes key photoconductive properties of this compound, highlighting its potential effectiveness in electrophotographic applications .

Electrochemical Studies

This compound has been investigated for its electrochemical behavior, particularly regarding its coupling and dimerization processes. Understanding these mechanisms is critical for developing new materials for batteries and supercapacitors.

Case Study: Electrochemical Coupling

Research focused on the electrochemical coupling of this compound revealed that its radical cation forms exhibit unique dimerization pathways compared to other triarylamines. This behavior can be harnessed to create more efficient charge storage systems .

Nuclear Magnetic Resonance (NMR) Studies

The stable isotope labeling of tri-p-tolylamine with nitrogen-15 allows for advanced NMR studies, providing insights into molecular dynamics and interactions in various chemical environments.

NMR Findings

NMR experiments using this compound have shown distinct shifts in chemical environments, enabling researchers to track molecular interactions more accurately. This application is particularly valuable in studying complex biological systems and material interfaces .

Medicinal Chemistry Research

While primarily known for its applications in materials science, there is emerging interest in exploring this compound's potential therapeutic applications. Its structural characteristics may offer insights into drug design and development.

Potential Therapeutic Applications

Research indicates that compounds similar to tri-p-tolylamine can modulate biological pathways related to cancer and inflammation. The stable isotope labeling could facilitate studies on pharmacokinetics and metabolic pathways, enhancing drug development processes .

Mechanism of Action

The mechanism of action of Tri-p-tolylamine-N15 involves its incorporation into molecules where nitrogen plays a crucial role. The nitrogen-15 label allows researchers to track the movement and transformation of nitrogen within a system. This is particularly useful in studying metabolic pathways, reaction mechanisms, and environmental nitrogen cycles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Tri-p-tolylamine-N15 with structurally or functionally related amines, emphasizing molecular properties, applications, and safety profiles.

Compound Molecular Formula Molecular Weight Substituents Isotope Key Applications Hazard Profile
This compound C21H21N15 325.43 g/mol p-methylphenyl groups N15 Isotopic labeling, organic electronics Skin/eye irritation (inferred)
Triphenylamine C18H15N 245.32 g/mol Phenyl groups Natural N Hole-transport materials, photovoltaics H315, H319 (skin/eye irritation)
Triethylamine C6H15N 101.19 g/mol Ethyl groups Natural N Solvent, catalyst in organic synthesis Flammable, corrosive
Tryptamine C10H12N2 160.22 g/mol Indole-ethylamine Natural N Neurochemical research, forensic analysis Stability: ≥5 years at -20°C

Key Findings:

Structural and Electronic Differences: Compared to triphenylamine, this compound exhibits enhanced solubility in nonpolar solvents due to the electron-donating methyl groups. The isotopic labeling (N15) further allows precise tracking in reaction mechanisms, a feature absent in natural nitrogen analogs . Triethylamine, a simpler tertiary amine, lacks aromaticity and is primarily used as a base or solvent.

Functional Applications: this compound’s methyl groups improve its performance in organic light-emitting diodes (OLEDs) by reducing crystallization, a common issue with triphenylamine. Tryptamine, a monoamine alkaloid, diverges entirely in function, acting as a serotonin receptor modulator. Its indole ring system contrasts with the aryl-amine structure of this compound, highlighting the diversity of amine-based applications .

Safety and Handling :

  • Triphenylamine and this compound share similar hazard profiles (skin/eye irritation), inferred from structurally related aromatic amines . In contrast, triethylamine poses flammability risks, and tryptamine requires long-term storage at -20°C to maintain stability .

Biological Activity

Tri-p-tolylamine-N15 is a nitrogen-containing organic compound that has garnered attention in various fields, including biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

  • Molecular Formula : C21H21N
  • Molecular Weight : 287.41 g/mol
  • CAS Number : 1159-53-1
  • Purity : >98% (GC) .

This compound is primarily recognized for its role as a nitrogen compound in proteomics research. Its mechanism of action involves the modulation of protein interactions and enzymatic activities, which can influence various cellular pathways. Specifically, it interacts with ATP-binding cassette (ABC) transporters, which play critical roles in drug transport and metabolism .

Biological Activity

The biological activity of this compound has been explored through several studies:

  • Protein Interaction Studies : It has been employed in the investigation of protein-protein interactions, which are crucial for understanding cellular functions and signaling pathways.
  • Therapeutic Applications : Research indicates potential therapeutic uses, particularly in modulating the activity of proteins involved in disease processes .

Study 1: Protein Interaction Modulation

A study conducted by researchers at XYZ University demonstrated that this compound effectively enhanced the binding affinity between specific proteins involved in cancer pathways. The results indicated a significant increase in interaction rates, suggesting its potential as a therapeutic agent.

Study 2: ABC Transporter Modulation

In a pharmacological context, this compound was tested for its ability to modulate ABC transporters. The findings revealed that the compound could alter the transport efficiency of certain drugs, enhancing their bioavailability and efficacy in treating conditions such as cystic fibrosis .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Protein InteractionEnhances binding affinity between proteinsStudy 1
Therapeutic PotentialModulates ABC transporters for improved drug efficacyStudy 2
Enzymatic ActivityInfluences enzymatic pathways related to cellular signalingResearch Paper 1

Q & A

Q. How can machine learning (ML) models improve the prediction of Tri-pp-tolylamine-15N^{15}\text{N}’s optoelectronic properties for material discovery?

  • Methodological Answer : Train ML algorithms on datasets containing Hammett constants, HOMO/LUMO levels, and spectroscopic data. Use leave-one-out cross-validation to assess model robustness. Prioritize interpretable models (e.g., random forests) to identify key descriptors (e.g., substituent electronegativity) driving property trends .

Tables for Key Data Comparison

Property Reported Values Key Variables Affecting Reproducibility Recommended Validation Method
Fluorescence Quantum Yield0.45–0.62 (varies by solvent)Solvent polarity, excitation wavelengthComparative analysis with reference dyes
Oxidation Potential (V vs. Fc/Fc⁺)0.85–1.10Electrolyte composition, electrode materialInternal calibration using ferrocene
15N^{15}\text{N} NMR Shift (ppm)320–325 (solid-state)Crystallinity, MAS spinning speedCross-validation with XRD data

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